molecular formula C8H8O3S B072018 Phenyl ethenesulfonate CAS No. 1562-34-1

Phenyl ethenesulfonate

Cat. No. B072018
CAS RN: 1562-34-1
M. Wt: 184.21 g/mol
InChI Key: CILDJVVXNMDAGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl ethenesulfonate derivatives, such as 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with various counter anions, involves preparation methods that highlight the compound's versatility and the impact of anion exchange on its properties. These methods facilitate the exploration of new compounds with significant nonlinear optical properties and ease of crystal growth (Ogawa et al., 2008).

Molecular Structure Analysis

The molecular structure of phenyl ethenesulfonate derivatives, such as phenylbismuth bis(2,5-dimethylbenzenesulfonate), showcases a coordination polymer structure with a bismuth atom coordinated to an axial carbon atom and basal oxygen atoms, presenting a distorted square pyramidal coordination (Sharutin & Sharutina, 2014).

Chemical Reactions and Properties

The chemical reactions of phenyl ethenesulfonate, such as its nucleophilic displacement reactions with potassium ethoxide, reveal the role of K+ ion and the reaction mechanism deduced from analyses of linear free energy relationships and activation parameters. This insight provides an understanding of the concerted mechanism and the catalytic effect exerted by K+ ions (Um et al., 2013).

Physical Properties Analysis

The surface orientation of phenyl groups in compounds such as poly(sodium 4-styrenesulfonate) (PSSNa) and its mixtures, examined by sum frequency generation vibrational spectroscopy, reveals the phenyl ring orientations and their twist and tilt angles on the surface. This analysis provides valuable insights into the compound's surface characteristics and its interactions (Lu et al., 2010).

Chemical Properties Analysis

The synthesis and characterization of compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds provide insights into their nonlinear optical absorption and potential for optical limiting applications. This highlights the significance of phenyl ethenesulfonate derivatives in the field of nonlinear optics (Ruanwas et al., 2010).

Scientific Research Applications

  • Polymerization Applications :

    • PES was polymerized using reversible addition−fragmentation chain transfer (RAFT) polymerization, showing potential in synthesizing poly(lithium vinyl sulfonate) and sulfonated block copolymers (Mori, Kudo, Saito, Onuma, & Morishima, 2010).
  • Optical and Thermal Properties :

    • Studies on derivatives of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium with various counter anions, including phenyl ethenesulfonate, focused on their thermal properties and crystal growth for potential use in nonlinear optical materials (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).
    • Thermal transport in organic semiconducting polymers, including those with phenyl ethenesulfonate, was examined, which is crucial for understanding their applications in electronics (Duda, Hopkins, Shen, & Gupta, 2013).
  • Pharmaceutical and Biomedical Research :

    • Analogues of 2-phenyl-ethenesulfonic acid phenyl ester were found to have dual functions: inhibiting the expression of inducible nitric oxide synthase and activating peroxisome proliferator-activated receptor gamma, suggesting potential therapeutic applications (Lee et al., 2008).
  • Electrochemical Studies :

    • The electrochemical reduction of S-phenyl benzenethiosulfonate was investigated, which could inform the design of electrochemical processes and materials (Hamed, 2018).

Safety And Hazards

Phenyl ethenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

phenyl ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILDJVVXNMDAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340464
Record name Phenyl vinylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl ethenesulfonate

CAS RN

1562-34-1
Record name Phenyl ethenesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl vinylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl vinylsulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL ETHENESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The aryl ester of vinylsulfonic acid can be prepared by several available techniques. One method, described in U.S. Pat. No. 3,121,730 to Distler, involves reacting a beta-chloro-ethanesulfonic acid chloride with phenol in an aqueous medium at a pH of between 7.5 and 11.5. The reaction proceeds with a loss of 2 mols of hydrogen chloride to yield phenyl vinylsulfonate. An alternative method, described in U.S. Pat. No. 3,133,948, also to Distler, involves reacting carbyl sulfate with an aromatic hydroxy compound in an aqueous alkaline medium at a pH between 7.5 and 11.5 to yield a phenyl vinylsulfonate.
[Compound]
Name
aryl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
Thirty-two 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) …
Number of citations: 31 www.sciencedirect.com
J Liu, X Deng, Y Jin, B Xu, W Liu… - Die Pharmazie-An …, 2015 - ingentaconnect.com
Fifteen 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for the inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and T-…
Number of citations: 9 www.ingentaconnect.com
H Mori, E Kudo, Y Saito, A Onuma… - Macromolecules, 2010 - ACS Publications
… Four vinyl sulfonate ester derivatives, neopentyl ethenesulfonate (NES), 1-butyl ethenesulfonate (BES), isopropyl ethenesulfonate (IPES), and phenyl ethenesulfonate (PES), were …
Number of citations: 47 pubs.acs.org
X Deng, J Liu, Y Jin, Y Zhang, W He… - Die Pharmazie-An …, 2015 - ingentaconnect.com
Sixteen 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized and evaluated for the inhibitory activity against tyrosine phosphatase 1B (PTP1B) and T-Cell …
Number of citations: 4 www.ingentaconnect.com
G Aumaitre, J Chanet-Ray, J Durand, R Vessière… - …, 1983 - thieme-connect.com
… Ethenesulfonic Acid Derivatives la-e: Phenyl ethenesulfonate (la) is prepared according to Ref.5. Ethenesulfonamides lb and 1d are prepared by a modification of Ref." as are …
Number of citations: 8 www.thieme-connect.com
HJ He, RQ Wang, LX Wan, LY Zhou, HY Li… - The Journal of …, 2023 - ACS Publications
… Importantly, phenyl ethenesulfonate was also a suitable substrate for this reaction, delivering the corresponding product 4g in moderate yield and with moderate ee. …
Number of citations: 2 pubs.acs.org
D Solé Arjó, F Pérez Janer… - European Journal of …, 2017 - diposit.ub.edu
… The α-arylation/conjugated addition tandem process was also possible when using methyl acrylate, phenyl ethenesulfonate and N,N-dibenzylethenesulfonamide, which allowed us to …
Number of citations: 2 diposit.ub.edu
PT Kaye, XW Nocanda - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
Reactions of 2-hydroxybenzaldehydes and 2-hydroxy-1-naphthaldehydes with various activated alkenes under Baylis–Hillman conditions have been shown to proceed with …
Number of citations: 75 pubs.rsc.org
D Solé, F Pérez‐Janer… - European Journal of …, 2017 - Wiley Online Library
… process was also possible when using methyl acrylate, phenyl ethenesulfonate, and N,N-… and 7), but no product was formed when using methyl acrylate, phenyl ethenesulfonate, or N,N-…
X Cai, H Xing, J Qiu, B Li, P Xie - Organic Letters, 2021 - ACS Publications
… To our satisfaction, other electron-deficient alkenes, such as phenyl ethenesulfonate (3ai) and diethyl vinylphosphonate (3aj), were proven to be viable coupling partners for this reaction…
Number of citations: 2 pubs.acs.org

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